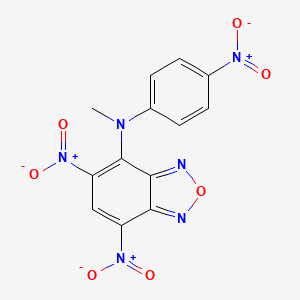![molecular formula C13H8FN3O2 B11053193 4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B11053193.png)
4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multistep reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Oxazolo[5,4-b]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Benzamide: The final step involves coupling the oxazolo[5,4-b]pyridine derivative with a benzamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding oxazole N-oxide, while reduction could lead to a de-fluorinated benzamide derivative.
Scientific Research Applications
4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolo[5,4-b]pyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(pyridin-3-yl)benzamide: Lacks the oxazole ring, potentially altering its biological activity.
N-(oxazolo[5,4-b]pyridin-3-yl)benzamide: Lacks the fluoro group, which may affect its reactivity and binding properties.
Uniqueness
4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to the presence of both the fluoro group and the oxazolo[5,4-b]pyridine moiety. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8FN3O2 |
|---|---|
Molecular Weight |
257.22 g/mol |
IUPAC Name |
4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H8FN3O2/c14-9-5-3-8(4-6-9)12(18)16-11-10-2-1-7-15-13(10)19-17-11/h1-7H,(H,16,17,18) |
InChI Key |
SCSMRUPDLMAOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11053110.png)
![2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11053112.png)

![N-(4-ethylphenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11053126.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide](/img/structure/B11053135.png)
![7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11053148.png)
![7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B11053152.png)
![Di-tert-butyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11053154.png)
![5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11053170.png)
![Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-](/img/structure/B11053176.png)

![ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11053185.png)
![Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11053203.png)
